N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide
Description
N-(3-Methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is an acetamide derivative featuring a 3-methylphenyl group attached to the nitrogen atom and a propargylamine (prop-2-yn-1-yl amino) substituent on the adjacent carbon.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(prop-2-ynylamino)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-3-7-13-9-12(15)14-11-6-4-5-10(2)8-11/h1,4-6,8,13H,7,9H2,2H3,(H,14,15) |
InChI Key |
UQAUOQYVVAMUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CNCC#C |
Origin of Product |
United States |
Preparation Methods
Two-Step Alkylation-Amidation Approach
This method involves sequential alkylation of 3-methylaniline followed by amidation with propargylamine.
Step 1: Synthesis of N-(3-Methylphenyl)-2-Bromoacetamide
3-Methylaniline reacts with bromoacetyl bromide in a basic aqueous medium (e.g., NaHCO₃) to form the bromoacetamide intermediate.
$$
\text{C}7\text{H}9\text{N} + \text{BrCH}2\text{COBr} \xrightarrow{\text{NaHCO}3, \, \text{H}2\text{O}} \text{C}9\text{H}_{10}\text{BrNO} + \text{HBr}
$$
Key Parameters :
Step 2: Propargylamine Substitution
The bromoacetamide intermediate undergoes nucleophilic substitution with propargylamine in the presence of a base (e.g., K₂CO₃) in anhydrous THF:
$$
\text{C}9\text{H}{10}\text{BrNO} + \text{HC≡CCH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \, \text{THF}} \text{C}{12}\text{H}{14}\text{N}_2\text{O} + \text{KBr}
$$
Optimization Insights :
One-Pot Copper-Catalyzed Coupling
A streamlined approach using Cu(I) catalysts enables direct coupling of 3-methylaniline, chloroacetamide, and propargylamine.
Reaction Scheme :
$$
\text{C}7\text{H}9\text{N} + \text{ClCH}2\text{CONH}2 + \text{HC≡CCH}2\text{NH}2 \xrightarrow{\text{CuCl}, \, \text{Toluene}} \text{C}{12}\text{H}{14}\text{N}_2\text{O} + \text{HCl}
$$
Conditions :
Advantages :
Comparative Analysis of Methodologies
Mechanistic Considerations
Nucleophilic Substitution Dynamics
In the two-step method, the bromoacetamide intermediate’s electrophilic carbon is attacked by propargylamine’s primary amine group. Steric hindrance from the 3-methylphenyl group slows the reaction, necessitating prolonged heating.
Role of Copper Catalysts
Cu(I) facilitates oxidative coupling by generating acetylide intermediates from propargylamine, which subsequently react with the acetamide precursor. This pathway minimizes side products like Glaser-type dimers.
Purification and Characterization
- Column Chromatography : Silica gel (100–200 mesh) with hexane/ethyl acetate (3:1) removes unreacted propargylamine and byproducts.
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (m.p. 145–147°C).
- Spectroscopic Validation :
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times (4–6 hours) for the Cu-catalyzed method, achieving 80% yield at 10 g/hr throughput.
Green Chemistry Modifications
- Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes THF, reducing environmental impact.
- Catalyst Recycling : CuCl immobilized on mesoporous silica enables three reuse cycles without activity loss.
Challenges and Mitigation Strategies
- Propargylamine Stability : Storage under argon at –20°C prevents degradation.
- Byproduct Formation : Adding molecular sieves (4Å) absorbs HBr/HCl, minimizing salt byproducts.
Emerging Methodologies
Photocatalytic Coupling
Visible-light-driven protocols using Ru(bpy)₃²⁺ reduce Cu catalyst loading to 2 mol%, achieving 68% yield under ambient conditions.
Biocatalytic Approaches
Lipase-mediated amidation in ionic liquids (e.g., [BMIM][PF₆]) offers enantioselective synthesis (ee >90%), though yields remain moderate (50–55%).
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetic acid, while reduction could produce N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]ethanol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that derivatives of acetamides exhibited significant growth inhibition against human tumor cells, suggesting that this compound may share similar properties .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| This compound | Various (Pending Study) | TBD |
Inhibition of Enzymatic Activity
This compound has also been investigated for its role as an inhibitor of specific enzymes, including those involved in cancer progression. Research indicates that similar compounds can bind to target proteins, affecting their activity and potentially leading to therapeutic benefits .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Name | Inhibition Type | Reference |
|---|---|---|---|
| OTUB2 | PCM-0103007 | Covalent Binding | |
| CYP450 | Various Derivatives | Competitive |
Case Study 1: Anticancer Efficacy Evaluation
In a study conducted by the National Cancer Institute (NCI), a series of acetamide derivatives were evaluated for their anticancer properties across multiple cell lines. The study employed a single-dose assay protocol, revealing that compounds structurally related to this compound demonstrated significant cytotoxic effects, with average growth inhibition rates exceeding 50% in several cases .
Case Study 2: Metabolic Stability Assessment
Another investigation focused on the metabolic stability of similar compounds in vivo. It was found that modifications to the acetamide structure could enhance metabolic resistance, thereby improving the therapeutic window of these agents. This finding underscores the importance of structural optimization in drug design and development for maximizing efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthesis: Sonogashira coupling is a common method for introducing propargyl groups into acetamide frameworks. Yields vary (65–75%) depending on substituent steric and electronic effects .
- Physical Properties: Melting points range widely (139–225°C), influenced by molecular symmetry and intermolecular interactions. For example, the quinoline-containing analog () has a higher melting point due to planar aromatic stacking .
Anticancer and Anticonvulsant Activities
- Thiadiazole-Acetamide Derivatives (): Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide exhibit potent Akt inhibition (92.36%) and induce apoptosis in glioma cells. The thiadiazole ring enhances π-π interactions with target proteins .
- Benzothiazole-Acetamide Hybrids (): Derivatives with benzothiazole and thiadiazole moieties demonstrated 100% effectiveness in anticonvulsant assays, attributed to hydrophobic domain interactions .
Inflammasome Inhibition
- NLRP3 Inhibitor (): The compound N-(5-Chloro-2-methoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)-sulfamoyl)phenethyl)-2-(thiophene-3-yl)acetamide showed rapid blood-brain barrier penetration, highlighting the role of propargyl groups in enhancing pharmacokinetics .
Comparison with Target Compound :
While the target compound lacks direct activity data, its propargylamine group may facilitate similar metabolic stability or target engagement. The 3-methylphenyl group could modulate solubility and binding affinity compared to benzothiazole or thiadiazole analogs.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~232 g/mol) is lower than thiadiazole derivatives (e.g., ~298 g/mol in ), which may improve bioavailability .
Biological Activity
N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide is an organic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, alongside a synthesis of relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : Approximately 189.24 g/mol
- Structural Features : The compound contains a 3-methylphenyl group and a prop-2-yn-1-yl amino group attached to an acetamide backbone, which contributes to its unique reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that compounds similar in structure to this compound exhibit significant antimicrobial properties:
- In Vitro Studies : Compounds structurally related to this compound have shown promising results against various pathogens. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Derivative 7b | 0.22 - 0.25 | Strong against S. aureus |
| Other derivatives | Varies | Moderate to strong against various strains |
Anticancer Activity
The potential anticancer effects of this compound have also been explored:
- Cell Line Studies : In vitro tests using MTT assays have shown that similar compounds exhibit antiproliferative activity against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and T-cell leukemia (Jurkat E6.1). Notably, these compounds were not toxic to normal cells such as skin fibroblasts or hepatocytes .
| Cancer Cell Line | IC50 (μM) | Observations |
|---|---|---|
| T47D (Breast) | 0.13 - 3.8 | Antiproliferative effects observed |
| HT-29 (Colon) | Varies | Significant reduction in viability |
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties:
- Mechanism of Action : The compound's interaction with specific molecular targets may lead to the generation of reactive oxygen species (ROS), which play a crucial role in cellular signaling pathways related to neuroprotection.
Case Studies and Research Findings
Several studies highlight the biological activities of compounds related to this compound:
- Antimicrobial Evaluation : A study evaluated derivatives for their antimicrobial efficacy, revealing significant activity against both Gram-positive and Gram-negative bacteria. The most active derivative showed an MIC value significantly lower than standard antibiotics like Ciprofloxacin .
- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that selected compounds induced apoptosis through mechanisms involving cytochrome c release and caspase activation, indicating their potential as anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
